molecular formula C12H9ClN2O4 B179901 Ethyl 4-chloro-8-nitroquinoline-3-carboxylate CAS No. 131548-98-6

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Cat. No. B179901
M. Wt: 280.66 g/mol
InChI Key: UVMXISWKXFDSGZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss ethyl 4-chloro-8-nitroquinoline-3-carboxylate, they do provide insights into the synthesis, properties, and applications of structurally related quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a reaction between 2-aminobenzaldehyde or its derivatives and a β-keto ester or β-diketone. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . This method could potentially be adapted for the synthesis of ethyl 4-chloro-8-nitroquinoline-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The presence of substituents like chloro, nitro, and ester groups can significantly influence the electronic and steric properties of the molecule. For instance, halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates have been studied using NMR spectroscopy to understand the influence of halogen substituents on the chemical shifts and coupling constants .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic addition, cyclocondensation, and reactions with phosphorus oxychloride. For example, ethyl 7,8-diaminoquinoline derivatives react with α-acetyl-N-arylhydrazonoyl chlorides to yield pyrido[2,3-f]quinoxalines . Similarly, the reaction of ethyl 1-alkyl-4-hydroxyquinoline derivatives with phosphorus oxychloride can lead to chlorination and dealkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of electron-withdrawing groups like nitro can affect the acidity of the molecule, while electron-donating groups can influence the basicity. The solubility, melting point, and stability of these compounds can vary widely depending on their substitution pattern. The antioxidant properties of some quinoline derivatives, such as 7-chloroquinoline-1,2,3-triazoyl carboxylates, have been investigated, demonstrating potential biological activity .

Scientific Research Applications

Synthesis of Quinoline Derivatives

  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate serves as a starting material for the synthesis of complex quinoline derivatives through various chemical transformations. For instance, the compound has been utilized in the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates, highlighting its versatility in nucleophilic addition and cyclocondensation reactions (Zahra et al., 2007).

Heterocyclic Chemistry

  • This compound is instrumental in heterocyclic chemistry for generating new rings and structures. For example, it was used in the synthesis of 4-oxo[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester, a process involving reductive cyclization and further structural modification to yield compounds with potential antifungal activity (Farrayeh et al., 2013).

Antioxidant Properties

  • Research into the antioxidant properties of quinoline derivatives synthesized from Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has shown promising results. For example, certain synthesized compounds demonstrated in vitro antioxidant activity, reducing lipid peroxidation levels and showing nitric oxide scavenging activity (Saraiva et al., 2015).

Photoinduced Reduction Studies

  • The compound has also been studied in photoinduced reduction processes. A theoretical and spectroscopic study on a series of ethyl 4-oxoquinoline-3-carboxylate derivatives, including 8-nitro derivatives, explored their structural and electronic properties, offering insights into their behavior under photoinduced conditions (Rimarčík et al., 2011).

Synthesis of Novel Heterocyclic Compounds

  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is crucial for synthesizing novel heterocyclic compounds with potential biological activities. For instance, its derivatives have been explored for their potential as antibacterial agents, demonstrating moderate activity against certain bacterial strains (Krishnakumar et al., 2012).

Safety And Hazards

This compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXISWKXFDSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458457
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

CAS RN

131548-98-6
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydro-quinoline (10.2 g) and phosphorous oxychloride (10 ml) was stirred at reflux for 2 hours. The warm reaction mixture was added cautiously to a vigorously stirred mixture of ice, concentrated aqueous ammonia and chloroform. The organic layer was separated, washed with water, dried and evaporated to dryness. The residue was purified by flash chromatography on silica using chloroform as eluant to give 4-chloro-3-ethoxycarbonyl-8-nitro-quinoline in 75% yield, mp 253-254° C.
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Synthesis routes and methods II

Procedure details

To a solution of 8-Nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (10 g, 38.14 mmol) in 100 ml of thionyl chloride in a 250 ml round bottom flask was added a catalytic amount of 200 ul of dimethyl acetamide. The mixture was heated and refluxed for 2 hrs with stirring. The reaction was monitered by TLC (n-hexanelethyl acetate=3/1). After completing and cooling to room temperature, thiony chloride was removed under vacuum and 100 ml of water was added. The residue was extracted three times with 100 ml of ethyl acetate each time and the organic layer was dried over magnesium sulfate and filtrated. The residue was purified by column chromatography (hexan/ethyl acetate=3/1) to give 8-nitro-4-chloro-quinoline-3-carboxylic acid ethyl ester (9.5 g, 33.85 mmol, 89%)
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